Ethyl 2-((5-(3-(thiophen-2-yl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetate

Description

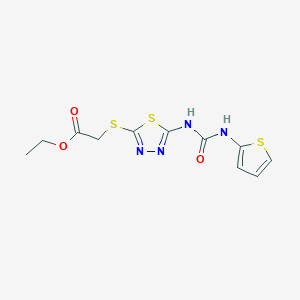

Ethyl 2-((5-(3-(thiophen-2-yl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetate is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at position 5 with a urea group linked to a thiophen-2-yl moiety. The thiadiazole ring is further functionalized at position 2 with a thioether bond connected to an ethyl acetate group. This structure combines pharmacophores known for diverse biological activities, including antifungal, anticancer, and antimicrobial properties. The thiophene and urea groups may enhance binding to biological targets, while the thioether and ester functionalities influence solubility and metabolic stability .

Properties

IUPAC Name |

ethyl 2-[[5-(thiophen-2-ylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O3S3/c1-2-18-8(16)6-20-11-15-14-10(21-11)13-9(17)12-7-4-3-5-19-7/h3-5H,2,6H2,1H3,(H2,12,13,14,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSCGCSFPRUYOAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NN=C(S1)NC(=O)NC2=CC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: . Common synthetic routes include:

Condensation reactions: between thiophene derivatives and urea derivatives to form the ureido group.

Cyclization reactions: to introduce the thiadiazole ring.

Thiol-ene reactions: to attach the ethyl thioacetate group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is carried out using large-scale reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-((5-(3-(thiophen-2-yl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetate can undergo various chemical reactions, including:

Oxidation: Conversion of the thioacetate group to a sulfoxide or sulfone.

Reduction: Reduction of the thiadiazole ring to form a thioamide derivative.

Substitution: Replacement of the ethyl group with other alkyl or aryl groups.

Common Reagents and Conditions:

Oxidation: Using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).

Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Using nucleophilic substitution reactions with various alkyl halides or aryl halides.

Major Products Formed:

Sulfoxides and Sulfones: Resulting from the oxidation of the thioacetate group.

Thioamide Derivatives: Resulting from the reduction of the thiadiazole ring.

Alkyl or Aryl Substituted Derivatives: Resulting from substitution reactions.

Scientific Research Applications

Chemistry: Ethyl 2-((5-(3-(thiophen-2-yl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetate is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: This compound has shown potential as a bioactive molecule in various biological assays, including antimicrobial and antifungal activities. It is also being studied for its potential use in cancer research due to its ability to interact with specific biological targets.

Medicine: In medicinal chemistry, this compound is explored for its therapeutic properties, such as anti-inflammatory and analgesic effects. It is also being investigated for its potential use in treating various diseases, including cardiovascular disorders and neurological conditions.

Industry: this compound is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which Ethyl 2-((5-(3-(thiophen-2-yl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetate exerts its effects involves its interaction with specific molecular targets and pathways. The thiophene ring and the ureido group are key functional groups that contribute to its biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to its therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs differ primarily in substituents on the thiadiazole ring, linkage type (urea vs. thiourea), and aromatic/heteroaromatic groups. Below is a detailed comparison:

Key Trends and Findings

Substituent Impact on Activity: Urea vs. Thiourea: Urea-linked compounds (e.g., target compound, CAS: 886937-20-8) are more likely to engage in hydrogen bonding with biological targets (e.g., fungal CYP51 in ergosterol biosynthesis) than thiourea analogs . Aromatic vs. Thiophene or fluorophenyl groups balance lipophilicity and electronic effects .

Antifungal vs. Anticancer Activity :

- Thiadiazoles with urea/amide groups (e.g., compound 3, target) show stronger antifungal activity, likely via ergosterol inhibition .

- Methoxybenzamido derivatives (e.g., compound 44) exhibit low cytotoxicity, suggesting substituent-dependent selectivity .

Physicochemical Properties :

- Solubility : Ester groups (e.g., ethyl acetate) improve solubility in organic solvents, aiding in formulation. Fluorine atoms (e.g., CAS: 886937-20-8) enhance metabolic stability .

- pKa : Thiourea derivatives (e.g., CAS: 431892-85-2) have predicted pKa ~7.14, favoring ionization at physiological pH, which may affect cellular uptake .

Biological Activity

Ethyl 2-((5-(3-(thiophen-2-yl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetate is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

Structural Overview

The compound features several notable structural components:

- Thiadiazole Ring : Known for diverse biological activities, including antibacterial and antifungal properties.

- Thiophene Group : Often associated with various pharmacological effects.

- Ureido Moiety : Contributes to the compound's potential interactions with biological targets.

The molecular formula for this compound is , indicating a complex arrangement conducive to biological activity.

Antimicrobial Properties

Research indicates that compounds with thiadiazole and thiophenyl groups exhibit significant antimicrobial properties. This compound is expected to share these properties due to its structural similarities with known antimicrobial agents.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-(Phenylamino)-1,3,4-thiadiazole | Contains phenylamino group | Antimicrobial |

| 2-Amino-5-thiophenylthiazole | Thiophene and thiazole rings | Anticancer |

| 1,3-Thiazole derivatives | Similar heterocyclic structure | Antimicrobial and antifungal |

Anticancer Potential

This compound has shown promise as an anticancer agent. Preliminary studies have indicated its ability to inhibit the growth of various cancer cell lines. For instance, research focusing on similar thiadiazole derivatives has demonstrated significant cytotoxic effects against human hepatocellular carcinoma (HepG-2) and human lung cancer (A-549) cell lines.

Case Study: In Vitro Cytotoxicity Evaluation

In a study evaluating the cytotoxicity of thiadiazole derivatives:

- Synthesis : A series of new 1,3,4-thiadiazoles were synthesized.

- Testing : These compounds were tested against HepG-2 and A-549 cell lines.

- Results :

- Compounds showed varying degrees of cytotoxicity compared to cisplatin.

- Molecular docking studies suggested effective binding to dihydrofolate reductase (DHFR), a target for anticancer drugs.

The mechanisms through which this compound exerts its biological activity may involve:

- Inhibition of Enzyme Activity : Interaction with enzymes critical for cancer cell proliferation.

- Induction of Apoptosis : Triggering programmed cell death in malignant cells.

Structure-Activity Relationship (SAR)

Understanding the structure–activity relationship (SAR) is crucial for optimizing the efficacy of this compound. Variations in substituents on the thiadiazole ring can significantly influence its bioactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.